Crizotinib-d9 (hydrochloride)
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Overview
Description
Crizotinib-d9 (hydrochloride) is a deuterated form of Crizotinib hydrochloride, which is an orally bioavailable, selective, and ATP-competitive dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) that is ALK or ROS1-positive .
Preparation Methods
The synthesis of Crizotinib-d9 involves a base-catalyzed hydrogen/deuterium exchange of nitroso and acetophenone compounds with deuterium oxide (D2O) and sodium borodeuteride (NaBD4) reduction as key steps to introduce the nine deuterium atoms . The industrial production method involves a Suzuki coupling reaction between specific compounds followed by deprotection reactions .
Chemical Reactions Analysis
Crizotinib-d9 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include deuterium oxide (D2O) and sodium borodeuteride (NaBD4). The major products formed from these reactions are deuterated analogs of Crizotinib .
Scientific Research Applications
Crizotinib-d9 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as an internal standard in the quantitative detection of clinical Crizotinib samples . Additionally, it has shown promise in overcoming chemoresistance in cancer treatment by targeting specific proteins involved in cancer cell growth, migration, and invasion . It is also being repurposed for the treatment of acute leukemia and multiple myeloma .
Mechanism of Action
Crizotinib-d9 exerts its effects by competitively inhibiting the ATP-binding pocket of target kinases, particularly ALK and c-Met. This inhibition prevents the phosphorylation of these kinases, thereby blocking the signaling pathways involved in cancer cell proliferation and survival . The compound also shows synergistic effects when combined with other inhibitors, such as poly ADP ribose polymerase inhibitors .
Comparison with Similar Compounds
Crizotinib-d9 is unique due to its deuterated nature, which can affect the pharmacokinetic and metabolic profiles of the drug. Similar compounds include:
Ceritinib: Another ALK inhibitor used in the treatment of NSCLC.
Alectinib: A second-generation ALK inhibitor with improved efficacy and safety profiles.
Brigatinib: An ALK inhibitor that also targets other kinases involved in cancer progression.
Crizotinib-d9 stands out due to its enhanced stability and potential for use as an internal standard in clinical studies .
Properties
Molecular Formula |
C21H23Cl3FN5O |
---|---|
Molecular Weight |
495.8 g/mol |
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1/i4D2,5D2,6D2,7D2,15D; |
InChI Key |
BTDNHKQCPIBABF-GPBKVTHPSA-N |
Isomeric SMILES |
[2H]C1(C(NC(C(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl |
Origin of Product |
United States |
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